molecular formula Al4Sr B13754989 Strontium aluminide

Strontium aluminide

Cat. No.: B13754989
M. Wt: 195.55 g/mol
InChI Key: QNLSTWAIPASQGY-UHFFFAOYSA-N
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Description

Strontium Aluminide (Al4Sr) is an intermetallic compound serving as a high-performance grain refiner in aluminum and magnesium alloy casting processes. It effectively inhibits dendritic grain growth, delays the nucleation and kinetics of other intermetallics in a cooling melt, and suppresses inhomogeneities caused by gravitational settling . This compound crystallizes in a tetragonal structure (space group I4/mmm) and exhibits distinct anisotropic thermal lattice expansion, a critical parameter for modeling and optimizing the thermo-mechanical processing of metal matrix composites . When incorporated into composites, such as Al-5Mg-xAl4Sr, the fraction of the this compound phase significantly influences the material's mechanical properties, impacting ultimate tensile strength, hardness, and fracture behavior . This compound is generally immediately available in most volumes. High purity, submicron, and nanopowder forms may be considered. This product is intended For Research Use Only (RUO) and is strictly not for personal or household use.

Properties

Molecular Formula

Al4Sr

Molecular Weight

195.55 g/mol

InChI

InChI=1S/4Al.Sr

InChI Key

QNLSTWAIPASQGY-UHFFFAOYSA-N

Canonical SMILES

[Al].[Al].[Al].[Al].[Sr]

Origin of Product

United States

Ii. Synthesis Methodologies and Fabrication Techniques for Strontium Aluminides

High-Temperature Solid-State Reaction Approaches

The conventional and most established method for synthesizing strontium aluminides is the high-temperature solid-state reaction. This technique relies on the atomic or ionic diffusion between solid precursors at elevated temperatures to form the desired crystalline phases. sabanciuniv.edu

The solid-state synthesis of strontium aluminides typically involves the mechanical mixing of precursor powders, followed by calcination and sintering at high temperatures. sabanciuniv.educore.ac.uk The most common starting materials are strontium carbonate (SrCO₃) and aluminum oxide (Al₂O₃). sabanciuniv.educore.ac.uk The reaction to form strontium aluminate phases, such as SrAl₂O₄, from these precursors requires significant thermal energy to overcome the diffusion barriers in the solid state. sabanciuniv.edu

The process generally involves:

Mixing: Homogeneous mixing of the stoichiometric amounts of the reactants, often through ball milling, to ensure intimate contact between the particles. sabanciuniv.edu

Calcination: An initial heating step to decompose the carbonate precursor and initiate the reaction. For SrCO₃, decomposition occurs at approximately 1258°C. sabanciuniv.edu

Sintering: A subsequent heat treatment at higher temperatures, often ranging from 1250°C to 1400°C, and in some cases up to 1950°C, to complete the reaction and promote grain growth and densification of the ceramic powder. sabanciuniv.educore.ac.ukcore.ac.uk The process is typically carried out for several hours in a controlled atmosphere. core.ac.uknih.gov For instance, one study detailed calcining precursors at 800°C for one hour, followed by sintering at 1350°C for four hours in a reducing atmosphere (5% H₂/95% Ar) to obtain the final powder. nih.gov

The high temperatures required are a significant drawback of this method, often leading to broad particle size distributions and high energy consumption. sabanciuniv.edumdpi.com

Synthesis ParameterTypical Range/ValueSource(s)
Starting Materials Strontium Carbonate (SrCO₃), Aluminum Oxide (Al₂O₃) sabanciuniv.educore.ac.uk
Calcination Temperature ~800°C - 1260°C nih.govaip.org
Sintering Temperature 1250°C - 1950°C sabanciuniv.educore.ac.ukwikipedia.org
Sintering Duration 2 - 6 hours core.ac.uknih.govaip.org
Atmosphere Air, Inert (N₂), or Reducing (e.g., H₂/N₂) core.ac.uknih.gov

To mitigate the high temperatures required in conventional solid-state reactions, flux agents are often incorporated into the precursor mixture. Boron, typically added as boric acid (H₃BO₃) or boron oxide (B₂O₃), is the most common flux used in strontium aluminide synthesis. sabanciuniv.educore.ac.uk

The primary roles of the boron flux are:

Lowering Reaction Temperature: The flux creates a liquid phase at a lower temperature than the solid-state reaction would typically require. This liquid phase facilitates the dissolution and transport of reactants, thereby promoting the formation of the desired strontium aluminate phase at reduced temperatures, often down to around 1300°C. sabanciuniv.edusabanciuniv.edu

Promoting Grain Growth: The presence of a liquid phase during sintering can accelerate grain growth. nycu.edu.tw

Stabilizing Crystal Phases: The addition of boron has been shown to be necessary in some cases to stabilize the monoclinic polymorph of SrAl₂O₄, which is crucial for its luminescent properties. core.ac.uk

Enhancing Luminescent Properties: Boron is not merely an inert flux; it can be incorporated into the aluminate crystal structure, creating defects that act as trap centers. nycu.edu.twrsc.org This effect is particularly important in europium and dysprosium co-doped phosphors, where boron has been observed to extend the afterglow duration significantly. sabanciuniv.edunycu.edu.twrsc.org Studies have shown that the amount of boron added influences the resulting phases and the duration of phosphorescence, with optimal amounts reported to be between 30-40 mol% B₂O₃ in some systems. rsc.org

The use of flux agents thus represents a critical modification to the solid-state method, making it more energy-efficient and enabling finer control over the properties of the final material. google.com

Solution-Based and Soft Chemistry Synthesis Routes

To overcome the limitations of high-temperature solid-state reactions, such as inhomogeneous products and large particle sizes, various solution-based synthesis methods have been developed. researchgate.net These "soft chemistry" routes offer advantages like lower synthesis temperatures, better homogeneity, and greater control over particle morphology and size. sabanciuniv.edumdpi.com

The sol-gel process is a versatile wet-chemical technique used to produce ceramic powders at relatively low temperatures. sabanciuniv.edu The method involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase.

The typical steps in a sol-gel synthesis of strontium aluminates are:

Precursor Dissolution: Metal precursors, such as nitrates (strontium nitrate, aluminum nitrate) or metal alkoxides, are dissolved in a solvent, often water or an alcohol. mdpi.comgoogle.com The use of water-soluble inorganic salts is often preferred as they are less toxic and cheaper than alkoxides. scirp.org

Gelation: A complexing agent, such as citric acid, is often added to chelate the metal ions. core.ac.uk Subsequent polymerization, for instance through polyesterification with a polyhydroxyl alcohol (as in the Pechini method), leads to the formation of a viscous gel where the metal ions are uniformly distributed throughout the polymer network. sabanciuniv.edu

Drying: The gel is dried to remove the solvent, resulting in a xerogel. mdpi.com

Calcination/Sintering: The dried gel is heat-treated at elevated temperatures to burn off the organic components and crystallize the desired strontium aluminate phase. mdpi.comgoogle.com While sintering temperatures can be as high as 1200-1400°C, the sol-gel method can form the desired phases at significantly lower temperatures (e.g., 600-800°C) compared to solid-state reactions. sabanciuniv.edumdpi.com

This method allows for excellent stoichiometric control and produces fine, homogeneous powders. wikipedia.org

Synthesis ParameterTypical Range/ValueSource(s)
Precursors Nitrates (Sr(NO₃)₂, Al(NO₃)₃), Alkoxides mdpi.comgoogle.com
Complexing Agent Citric Acid, Isopropanol google.comcore.ac.uk
Drying Temperature ~100°C google.com
Calcination/Sintering Temp. 600°C - 1400°C sabanciuniv.edumdpi.com

Combustion synthesis, also known as self-propagating high-temperature synthesis (SHS), is a rapid and energy-efficient method for producing ceramic powders. scispace.comrsc.org The process utilizes a highly exothermic redox reaction between oxidizers (typically metal nitrates) and an organic fuel (a reducing agent). scispace.comrsc.org

The general procedure involves:

Solution Preparation: Aqueous solutions of strontium nitrate, aluminum nitrate, and any dopants are mixed with a fuel, such as urea (B33335), glycine (B1666218), or citric acid. scispace.comrsc.orgscientific.net

Heating and Ignition: The solution is heated on a hotplate or in a furnace preheated to a specific ignition temperature (e.g., 600°C). scispace.comgoogle.com This removes excess water and eventually initiates a spontaneous, self-sustaining combustion reaction. scispace.com

Ash Formation: The reaction proceeds rapidly, often with the evolution of large amounts of gases, yielding a voluminous, foamy, and often crystalline ash product. scispace.comrsc.org

Post-annealing: The as-synthesized ash may require subsequent calcination at higher temperatures (e.g., 1300°C) to improve crystallinity and obtain the pure desired phase. scientific.netresearchgate.net

The choice of fuel is critical, as it affects the combustion temperature and the characteristics of the resulting powder. rsc.org For instance, a mixture of urea and glycine as fuel has been shown to yield SrAl₂O₄ directly from the combustion reaction, whereas using either fuel alone did not. rsc.org This method is valued for its simplicity and speed. scispace.com

Hydrothermal synthesis involves crystallization from high-temperature aqueous solutions at high vapor pressures within a sealed vessel called an autoclave. nih.gov This technique is advantageous for producing crystalline phases that are not stable at the boiling point of water. nih.gov

More recently, microwave-assisted hydrothermal (MAH) synthesis has emerged as a rapid and energy-efficient alternative to conventional heating. mdpi.comresearchgate.net The direct interaction of microwaves with the polar solvents (like water) leads to uniform and rapid heating, which promotes uniform nucleation and offers fine control over particle size and phase composition. mdpi.comnih.gov

In a typical MAH synthesis of strontium aluminates:

Aqueous solutions of strontium, aluminum, and dopant precursors are prepared. mdpi.com

The solution is placed in a microwave-transparent autoclave. mdpi.com

The mixture is subjected to microwave radiation under controlled temperature and pressure for a specific duration (e.g., 240°C for 1.5 hours at 40 bar). mdpi.com

The resulting precipitate is washed and dried, followed by calcination in a controlled atmosphere to obtain the final crystalline product. mdpi.com

The MAH method significantly shortens the reaction time compared to conventional hydrothermal and other synthesis routes, making it an attractive option for the efficient production of this compound powders. mdpi.com

Synthesis MethodKey FeaturesTypical ConditionsSource(s)
Hydrothermal Crystallization from hot, pressurized aqueous solution.High pressure and temperature in an autoclave. scirp.orgwiseguyreports.comsigmaaldrich.cn
Microwave-Assisted Hydrothermal Rapid, uniform heating via microwave radiation.240°C, 1.5 hours, 40 bar mdpi.comresearchgate.net

Pechini Process and Polymerization Techniques

The Pechini process, a modified sol-gel method, offers a versatile route for synthesizing complex oxide materials, including strontium aluminides, at relatively low temperatures. wikipedia.orgrusnano.comresearchgate.net This wet chemical technique involves the chelation of metal cations in a solution containing a hydroxycarboxylic acid, such as citric acid, and a polyhydroxy alcohol, like ethylene (B1197577) glycol. wikipedia.orgrusnano.com The process begins with the formation of a stable, homogeneous aqueous solution of strontium and aluminum precursors, often nitrates or other salts, along with the chelating agent and alcohol. unit.no

Upon heating, typically between 150°C and 250°C, a polyesterification reaction occurs between the citric acid and ethylene glycol. wikipedia.orgrusnano.com This reaction forms a cross-linked polymer network, or resin, that effectively traps the metal cations in a uniform distribution, preventing their segregation. wikipedia.orgunit.no Further heating at higher temperatures, generally in the range of 500°C to 900°C, leads to the decomposition and charring of the polymer resin. wikipedia.orgrusnano.com The final step is the calcination of the resulting precursor, which yields a fine, homogeneous oxide powder. wikipedia.orgunit.no

A key advantage of the Pechini process is its ability to achieve intimate mixing of the constituent cations on an atomic scale, leading to the formation of highly pure and homogeneous this compound powders with extremely small particle sizes, often between 20 and 50 nanometers. wikipedia.org The versatility of this method allows for the synthesis of various multicomponent oxide materials. wikipedia.orgunit.no Polymerization techniques, inherent to the Pechini process, are crucial for creating the stable polymer matrix that ensures the uniform distribution of cations. numberanalytics.com The choice of polymer precursors and the ratio of acid to alcohol can influence the structure of the resulting gel and, consequently, the properties of the final oxide product. wikipedia.org

Molten Salt Assisted Processes

Molten salt assisted synthesis is an effective method for producing crystalline this compound at lower temperatures compared to traditional solid-state reactions. wikipedia.org This technique utilizes a molten salt, such as a eutectic mixture of sodium chloride (NaCl) and potassium chloride (KCl), as a flux. researchgate.net The molten salt serves as a solvent for the precursors, facilitating the reaction and promoting the formation of the desired crystalline phase. researchgate.netrsc.org

In a typical process, strontium and aluminum precursors are mixed with the salt, and the mixture is heated to a temperature where the salt is in a molten state but below the decomposition temperature of the final product. wikipedia.orgresearchgate.net For instance, strontium aluminate can be produced at 900°C using this method. wikipedia.org The molten salt environment enhances the diffusion of reactants, leading to a more complete reaction and the formation of well-crystallized products. rsc.org The process can be described as a dissolution-precipitation mechanism, where the precursors dissolve in the molten salt and then precipitate as the this compound product. researchgate.netdntb.gov.ua

One of the significant advantages of the molten salt method is the ability to control the particle size and morphology of the resulting this compound powder by adjusting parameters such as reaction temperature, time, and the type of salt used. researchgate.net This method has been successfully employed to synthesize various perovskite oxides and other complex materials. rsc.org

Co-precipitation Methods for Nanoparticle Synthesis

Co-precipitation is a widely used and relatively simple technique for the synthesis of this compound nanoparticles. nih.govresearchgate.net This method involves the simultaneous precipitation of strontium and aluminum hydroxides or other insoluble compounds from a common aqueous solution. nih.govscience.gov The process typically starts with a solution containing soluble salts of strontium and aluminum, such as nitrates. mdpi.com A precipitating agent, like a strong base, is then added to the solution, causing the metal ions to precipitate out as a mixed hydroxide (B78521) or carbonate precursor. science.gov

The key to successful co-precipitation is to maintain a constant pH and temperature to ensure the homogeneous precipitation of all cation species. science.gov The resulting precipitate is then washed to remove any unreacted salts and subsequently calcined at a specific temperature to form the desired this compound nanoparticles. nih.govresearchgate.net The properties of the final nanoparticles, such as size and morphology, can be controlled by carefully managing the reaction parameters, including the concentration of reactants, pH, temperature, and the rate of addition of the precipitating agent. nih.gov The use of chelating agents or surfactants can also influence the particle characteristics. nih.gov

This method is particularly advantageous for producing nanoparticles with a well-defined composition and a narrow size distribution. nih.govresearchgate.net For example, strontium hexaferrite nanoparticles have been successfully synthesized using this technique, demonstrating its versatility in producing complex oxide nanoparticles. nih.gov

Advanced Fabrication and Coating Techniques

Self-Flux Growth of Single Crystals

The self-flux method is a straightforward technique for growing single crystals of materials like strontium aluminides. mdpi.com In this process, an excess of one or more of the components of the desired crystal acts as the flux or solvent. mdpi.comucl.ac.uk A mixture containing the nominal crystal composition and the excess component(s) is heated above its liquidus temperature to ensure complete melting and homogenization. mdpi.com The molten solution is then slowly cooled, allowing single crystals to nucleate and grow from the liquid. mdpi.com

For strontium-containing oxides, such as strontium ruthenates, a self-flux technique has been employed using an image furnace. ucl.ac.ukaist.go.jp The starting materials are ground together, pressed into a pellet, and calcined. ucl.ac.uk The volatility of certain components at high temperatures can be a challenge, and techniques like the flux feeding floating zone (FFFZ) method have been developed to compensate for this by continuously supplying the volatile component. ucl.ac.uk The quality of the resulting single crystals is highly dependent on controlling the stoichiometry and minimizing disorder, which can be influenced by factors like the initial atomic ratio of the components and the evaporation rate during growth. ucl.ac.uk While specific details for this compound single crystal growth via this method are not extensively documented in the provided results, the principles applied to other strontium-based oxides are relevant. ucl.ac.ukaist.go.jpreddit.com

Plasma Electrolytic Oxidation for Surface Coatings

Plasma Electrolytic Oxidation (PEO), also known as micro-arc oxidation (MAO), is an electrochemical process used to create thick, hard, and adherent ceramic coatings on metal surfaces, including aluminum alloys. lu.lvnih.govumons.ac.be This technique can be adapted to form strontium aluminate coatings directly on an aluminum substrate. lum.lv The process involves applying a high voltage to the aluminum part, which acts as the anode, in a suitable electrolyte. lu.lvnih.gov This leads to the generation of plasma discharges on the surface, which facilitates the formation of a crystalline oxide layer. umons.ac.be

To produce strontium aluminate coatings, the electrolyte is modified to contain strontium-containing compounds. lum.lvmdpi.com During the PEO process, the high temperatures and electrical discharges cause a reaction between the aluminum substrate and the electrolyte components, forming strontium aluminate in-situ. lum.lv Another approach involves a multi-step process where a porous oxide layer is first created on the aluminum surface using PEO. mdpi.comresearchgate.net Subsequently, this porous layer is filled with pre-synthesized strontium aluminate powder, which is then sealed or further treated to create a durable and functional coating. mdpi.comresearchgate.net

The morphology and properties of the PEO coating, such as porosity and thickness, are influenced by process parameters like treatment time, voltage, and electrolyte composition. lu.lvresearchgate.net These coatings can exhibit desirable properties like phosphorescence, high hardness, and good adhesion to the substrate. lu.lvlum.lvresearchgate.net

Integration into Composite Materials (e.g., Polymer Matrix Composites, Metal Matrix Composites)

This compound particles are incorporated into various matrices to create composite materials with enhanced properties, particularly for applications requiring luminescence or improved mechanical characteristics.

Polymer Matrix Composites (PMCs): Strontium aluminate phosphors are often dispersed within polymer matrices to protect the phosphorescent particles from moisture and to provide a flexible and easily processable material. researchgate.netmdpi.com Common polymer matrices include polyethylene (B3416737) (LDPE, HDPE), polypropylene (B1209903) (PP), and polymethyl methacrylate (B99206) (PMMA). researchgate.netscribd.commdpi.com The composites are typically fabricated through techniques like melt mixing and extrusion. researchgate.netscribd.com The inclusion of strontium aluminate can affect the luminescent properties of the composite, with the polymer matrix potentially influencing the intensity and decay of the afterglow. researchgate.netscribd.com The dispersion of the particles within the polymer is a critical factor, and compatibilizers like maleic anhydride (B1165640) grafted polypropylene are sometimes used to improve the interaction between the filler and the matrix. mdpi.com

Metal Matrix Composites (MMCs): In metal matrix composites, strontium is often used as a modifying element in aluminum alloys, particularly Al-Si alloys, to refine the microstructure and improve mechanical properties. researchgate.nethu.edu.jo The addition of strontium can alter the morphology of the silicon phase from coarse platelets to a fine fibrous network, which enhances the alloy's strength and ductility. researchgate.net While the direct reinforcement of an aluminum matrix with this compound particles is a subject of ongoing research, the principles of MMC fabrication are applicable. asme.orgresearchgate.net Techniques for creating MMCs include casting, powder metallurgy, and various infiltration methods. asme.org The goal is to achieve a homogeneous distribution of the reinforcement phase within the metal matrix to achieve the desired combination of properties, such as increased hardness, wear resistance, and high-temperature strength. researchgate.netasme.org

Iii. Structural Characterization and Crystallographic Analysis of Strontium Aluminides

Crystal Structure Determination and Refinement

The precise arrangement of atoms within the crystal lattice of strontium aluminides is determined through a combination of diffraction methods and analytical software.

X-ray diffraction (XRD) is a primary technique for investigating the crystalline structure of strontium aluminides. iucr.orgresearchgate.net It provides information on phase composition and unit cell parameters. For instance, XRD analysis has been used to identify the monoclinic phase of SrAl₂O₄, which is stable at room temperature, and its transformation to a hexagonal phase at temperatures above 650°C. researchgate.net In studies of strontium aluminate-based phosphors, XRD is crucial for confirming the formation of the desired crystalline phases, such as monoclinic SrAl₂O₄, cubic Sr₃Al₂O₆, and hexagonal Sr₄Al₁₄O₂₅. mdpi.com The technique is also used to determine the single-phase nature of synthesized compounds like SrAl₂O₄, confirming a monoclinic structure with the space group P2₁/n. nih.gov

Neutron diffraction offers a complementary method to XRD, particularly valuable for its ability to accurately locate lighter atoms in the presence of heavier ones and for its sensitivity to magnetic ordering. researchgate.netacademie-sciences.fr In-situ neutron diffraction has been employed to study the Al-10Sr master alloy during heating and cooling cycles, revealing details about the composition, crystallographic structure, and lattice evolution of the Al₄Sr phase. researchgate.net This technique has shown that the thermal expansion of tetragonal Al₄Sr is highly anisotropic. researchgate.net Combined X-ray and neutron diffraction data have been used for the structural refinement of complex oxides like Sr₄AlNbO₈. osti.gov

Rietveld analysis is a powerful method used to refine crystal structure parameters from powder diffraction data. snu.ac.krhzdr.de This technique has been instrumental in determining the precise crystal structure of compounds like Sr₂Al₆O₁₁. jst.go.jp For SrAl₄, Rietveld analysis of neutron diffraction data has provided refined lattice parameters and atomic positions. researchgate.net It has also been used to confirm the crystal structure of Sr₂CeZrO₆, with the XRD data being refined using the orthogonal structure Pnma space group. mdpi.com In the case of SrAl₂O₄ phosphors, Rietveld refinement of XRD data confirms the presence of a pure monoclinic structure and provides accurate lattice parameters. nih.gov This analysis is also critical for quantifying the phase composition in multiphase samples, as demonstrated in studies of strontium aluminate phosphors where monoclinic SrAl₂O₄, cubic Sr₃Al₂O₆, and hexagonal Sr₄Al₁₄O₂₅ phases coexist. mdpi.com

The complete description of a crystal structure includes its space group and the specific coordinates of each atom within the unit cell, often described using Wyckoff notations. ntnu.nocrystallography.frehu.es For SrAl₄, the crystal structure is identified as body-centered tetragonal with the space group I4/mmm (No. 139). materialsproject.orgresearchgate.netresearchgate.net The strontium atoms occupy the 2a Wyckoff position, while the aluminum atoms are situated at the 4d and 4e positions. researchgate.netmaterialsproject.org

Different strontium aluminide compounds exhibit distinct crystal structures. For example, SrAl₂ can exist in both an orthorhombic and a cubic phase. aps.org The low-pressure modification of SrAl₂ has been solved with the FeB structure type in the Pnma space group. researchgate.net Other compounds, such as the brownmillerite-type Sr₂Al₁.₀₇Mn₀.₉₃O₅, crystallize in the Imma space group. researchgate.net The determination of these crystallographic details is essential for understanding the structure-property relationships in these materials.

Interactive Table: Crystallographic Data for Select this compound Compounds

CompoundCrystal SystemSpace GroupLattice Parameters (Å)Reference
SrAl₄TetragonalI4/mmm (No. 139)a = 4.44, c = 11.21 materialsproject.org
SrAl₂OrthorhombicPnmaa = 7.916, b = 4.813, c = 7.929 aps.org
SrAl₂O₄MonoclinicP2₁/na = 8.4423, b = 8.8243, c = 5.1544, β = 93.36° nih.gov
Sr₂Al₆O₁₁Orthorhombic-- jst.go.jp
Sr₂Al₁.₀₇Mn₀.₉₃O₅OrthorhombicImmaa = 5.4358, b = 15.6230, c = 5.6075 researchgate.net

Microstructural and Morphological Investigations

The microstructure and morphology of this compound particles, including their size, shape, and grain features, are critical factors that influence their performance, particularly in applications like phosphors.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the morphology and internal structure of materials at high resolution. contractlaboratory.comnanoscience.comthermofisher.com SEM analysis of Sr-doped CoAl₂O₄ nanoparticles has revealed agglomerated and porous, spherical morphologies. nih.gov In the study of strontium aluminate phosphors, SEM is used to examine the particle shape and size distribution, which are influenced by the synthesis method. rsc.org For instance, the combustion method can produce nanostructured lamellar particles. rsc.org

TEM provides even higher resolution images, allowing for the observation of internal features and crystallographic details. thermofisher.comresearchgate.net High-resolution TEM, combined with electron diffraction, was used to determine the crystal structure of the brownmillerite-type compound Sr₂Al₁.₀₇Mn₀.₉₃O₅. researchgate.net

The conditions employed during the synthesis of strontium aluminides have a profound impact on the resulting crystalline phases and particle characteristics. rsc.org For example, in the combustion synthesis of strontium aluminate phosphors, the amount of fuel (urea) and the presence of an oxidizing agent (nitric acid) significantly affect the phase formation and crystallinity. rsc.org An excess of urea (B33335) can inhibit the incorporation of strontium into the desired structure, while the addition of an oxidizing agent can promote the formation of highly crystalline, nanostructured lamellar particles. rsc.org

Similarly, in the synthesis of SrAl₂O₄ phosphors via a microwave-assisted hydrothermal method, the choice of alkaline precursors influences the crystalline phase composition. mdpi.com The use of strong bases tends to favor the formation of monoclinic SrAl₂O₄, whereas carbonate precursors primarily yield cubic Sr₃Al₂O₆. mdpi.com The firing temperature is another critical parameter; for SrAl₂O₄, firing is typically done around 1250 °C. wikipedia.org Solid-state synthesis methods often involve calcination at high temperatures (1200-1400°C) for several hours to form the desired SrAl₂O₄ phase. core.ac.uk

Phase Stability and Structural Transitions

The stability of a particular crystal structure (or phase) of a this compound compound is dependent on external conditions like temperature and pressure. Changes in these conditions can induce phase transitions, where the compound transforms from one crystal structure to another.

The behavior of this compound compounds under extreme temperatures and pressures is a critical area of research, revealing the limits of their structural stability and uncovering new, potentially useful phases.

High-pressure studies on various materials, including aluminates, utilize techniques like diamond-anvil cells combined with X-ray diffraction to observe structural changes at the atomic level. cambridge.orgjhu.edu For instance, studies on materials with similar structures to strontium aluminides, such as alumina (B75360) (Al₂O₃), have identified phase transformations from trigonal to orthorhombic structures under high pressure. jhu.edu

In the context of strontium-containing compounds, high-pressure experiments have revealed significant structural transformations. For example, strontium feldspar (B12085585) (SrAl₂Si₂O₈) undergoes a phase transition from a monoclinic (I2/c) to a triclinic (I) space group at approximately 3.2 GPa. cambridge.org Further studies on SrAl₂Si₂O₈ have confirmed a first-order phase transition from the I2/c to the P2₁/c space group at around 6.6 GPa. geoscienceworld.org While not directly strontium aluminides, these findings in related aluminosilicate (B74896) systems highlight the potential for pressure-induced phase transitions in the Sr-Al system.

High-temperature investigations are equally important. For example, SrAl₂O₄ is known to undergo a reversible first-order transition from a low-temperature monoclinic structure to a high-temperature hexagonal modification at approximately 940 K. aliyuncs.com The study of high-temperature melts in the SrO-Al₂O₃-SiO₂ system also provides insights into the coordination environment of strontium and aluminum at elevated temperatures, which can influence crystallization behavior and phase selection upon cooling. rsc.org

The synthesis of certain strontium aluminides, such as Sr₂Au₆Al₃, often involves high temperatures, for example, heating to 1300 K in a resistance furnace. znaturforsch.com This underscores the importance of high-temperature stability for forming these intermetallic compounds.

The following table summarizes some of the observed phase transitions in strontium-containing aluminates and related compounds under high-temperature and high-pressure conditions.

CompoundInitial Phase (Space Group)High-Pressure/High-Temperature Phase (Space Group)Transition ConditionReference
SrAl₂O₄Monoclinic (P2₁)Hexagonal (P6₃22)~940 K aliyuncs.com
SrAl₂Si₂O₈Monoclinic (I2/c)Triclinic (I)~3.2 GPa cambridge.org
SrAl₂Si₂O₈Monoclinic (I2/c)Monoclinic (P2₁/c)~6.6 GPa geoscienceworld.org
SrAl₂Orthorhombic (Imma)Cubic (Fd-3m)High Pressure aps.org

For strontium aluminides, the thermal expansion behavior varies significantly depending on the specific compound. In-situ neutron diffraction studies on Al-10Sr alloys have revealed highly anisotropic thermal expansion for the tetragonal Al₄Sr phase. The thermal expansion coefficient is significantly larger perpendicular to the tetragonal c-axis than parallel to it, with a factor of 1.86 difference (20.8 x 10⁻⁶ K⁻¹ in the a-axis vs. 11.1 x 10⁻⁶ K⁻¹ in the c-axis). researchgate.net This mismatch in thermal expansion with the surrounding aluminum matrix can induce intergranular stresses, contributing to the brittleness of such composite materials. researchgate.net

In contrast, studies on strontium aluminate ceramics (oxides) show that the average thermal expansion coefficients (TECs) generally increase with higher strontium content. For instance, in the sequence Sr₄Al₁₄O₂₅ < SrAl₂O₄ < Sr₃Al₂O₆, the average TECs in the temperature range of 333-1373 K are (8.5–11.1) x 10⁻⁶ K⁻¹. aliyuncs.comua.ptresearchgate.netosti.gov The thermal expansion of Sr₄Al₁₄O₂₅ and Sr₃Al₂O₆ is nearly linear with temperature. aliyuncs.com

The table below presents thermal expansion data for various this compound and aluminate phases.

Compound/PhaseCrystal SystemThermal Expansion Coefficient (TEC) (K⁻¹)Temperature Range (K)AnisotropyReference
Al₄SrTetragonala-axis: 20.8 x 10⁻⁶300 - 800Highly Anisotropic researchgate.net
c-axis: 11.1 x 10⁻⁶
Sr₄Al₁₄O₂₅Orthorhombic8.5 x 10⁻⁶ (average)333 - 1373Nearly Linear aliyuncs.comua.ptresearchgate.netosti.gov
SrAl₂O₄Monoclinic9.72 x 10⁻⁶ (average)298 - 873- researchgate.net
Sr₃Al₂O₆Cubic11.1 x 10⁻⁶ (average)333 - 1373Nearly Linear aliyuncs.comua.ptresearchgate.netosti.gov

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Several this compound and aluminate compounds exhibit polymorphism, with transitions between different structures influenced by factors like temperature, pressure, and composition.

A notable example is SrAl₂O₄, which has a low-temperature monoclinic phase (space group P2₁) and a high-temperature hexagonal phase (space group P6₃22). aliyuncs.comresearchgate.net The transition between these two polymorphs is a reversible, first-order transition. aliyuncs.com Further studies on the solid solution between BaAl₂O₄ and SrAl₂O₄ suggest that the transition in Sr-rich members may even involve an intermediate phase, following a P6₃22 → C → P2₁ sequence. researchgate.net

The Sr-Al system itself features several intermetallic compounds with distinct crystal structures. These include Sr₃Al₂, SrAl₂, and SrAl₄. researchgate.net Among these, only SrAl₄ melts congruently. researchgate.net The crystal structure of Al₄Sr is tetragonal (space group I4/mmm). researchgate.net

In more complex ternary and quaternary systems, strontium aluminides can adopt various structure types. For example, Sr₂Au₆Al₃ crystallizes in the Sr₂Au₆Zn₃ type with a rhombohedral space group (R-3c). znaturforsch.com Other ternary aluminides containing strontium, such as those with the general formula AMₓT₁₃₋ₓ (where A=Sr), can form the NaZn₁₃ structure type. iastate.edu Additionally, strontium is known to be a component in RET₂Al₂ aluminides (where RE=Sr) that adopt a structure similar to CaBe₂Ge₂. mdpi.com

The existence of these different polymorphs and structurally related compounds highlights the rich crystal chemistry of strontium aluminides. The specific arrangement of atoms in each structure dictates its electronic and physical properties. For instance, theoretical studies on the orthorhombic and cubic phases of SrAl₂ show differences in their electronic density of states, which in turn affects their properties. aps.org

The table below lists some of the known this compound compounds and their respective crystal structures.

CompoundFormulaCrystal SystemSpace GroupReference
This compoundSrAl₄TetragonalI4/mmm researchgate.net
This compoundSrAl₂OrthorhombicImma aps.org
This compoundSrAl₂CubicFd-3m aps.org
This compoundSr₃Al₂-- researchgate.net
Strontium AluminateSrAl₂O₄MonoclinicP2₁ aliyuncs.comwikipedia.org
Strontium AluminateSrAl₂O₄HexagonalP6₃22 researchgate.net
Strontium AluminateSr₃Al₂O₆Cubic- wikipedia.org
Strontium AluminateSr₄Al₁₄O₂₅Orthorhombic- wikipedia.org
Strontium Gold AluminideSr₂Au₆Al₃RhombohedralR-3c znaturforsch.com

Iv. Electronic Structure and Chemical Bonding in Strontium Aluminides

First-Principles Computational Approaches

First-principles, or ab initio, methods are computational techniques that rely on the fundamental laws of quantum mechanics without the need for empirical parameters derived from experimental data. uh.edu These approaches are crucial for predicting the electronic and structural properties of materials like strontium aluminides.

Density Functional Theory (DFT) is the most widely used first-principles method for calculating the electronic structure of solids. arxiv.org It reformulates the many-body problem of interacting electrons into a more manageable one by focusing on the electron density. arxiv.org The central part of DFT is the exchange-correlation (XC) functional, which approximates the quantum mechanical effects of exchange and correlation. arxiv.org

Different approximations for the XC functional are used, each with varying levels of accuracy and computational cost:

Local Density Approximation (LDA): This is the simplest approximation, treating the electron density locally as a uniform electron gas. abinit.org While computationally efficient, it can sometimes underestimate lattice parameters and overestimate binding energies. aps.org

Generalized Gradient Approximation (GGA): GGAs, such as the Perdew-Burke-Ernzerhof (PBE) functional, improve upon LDA by considering the gradient of the electron density. abinit.org This often leads to more accurate predictions of structural parameters. aps.org For instance, DFT calculations on strontium aluminide (SrAl₂) have been performed using the GGA-PBE functional to investigate its electronic and surface properties. researchgate.net

Hybrid Functionals (e.g., HSE06): Hybrid functionals, like the Heyd-Scuseria-Ernzerhof (HSE06) functional, incorporate a portion of exact Hartree-Fock exchange, which can significantly improve the accuracy of calculated band gaps, especially for semiconductors. researchgate.netchemrxiv.orgresearchgate.net While providing results closer to experimental values, HSE06 calculations are computationally more demanding. researchgate.netchemrxiv.org While extensive comparative data for SrAl₂ using various functionals is not readily available, the general trend observed in other materials suggests that HSE06 would provide the most accurate description of the electronic band gap if the material were semiconducting. jocpr.com

DFT calculations for SrAl₂ have been successfully carried out using the Vienna Ab initio Simulation Package (VASP), employing a plane-wave basis set and projector-augmented wave (PAW) pseudopotentials. researchgate.net

Ab initio methods, in the broader sense including DFT, are powerful tools for predicting a range of electronic properties from first principles. uh.edu For this compound (SrAl₂), these methods have been used to investigate the electronic properties of its different crystalline phases, such as the orthorhombic and cubic structures. researchgate.net These calculations provide fundamental insights into properties like work function and surface energy, which are crucial for applications in electronics and as interface layers. researchgate.netnih.gov For example, a DFT investigation of the Zintl phase SrAl₂ has been used to calculate these electronic properties for various surfaces of its orthorhombic phase. researchgate.net

Band Structure and Density of States Analysis

The analysis of the band structure and the density of states (DOS) provides a detailed picture of the available electronic energy levels in a material and how they are populated, which in turn governs its electronic behavior. aps.org

The band structure plots the energy of electrons as a function of their momentum within the Brillouin zone, revealing whether a material is a metal, semiconductor, or insulator. vasp.at A key parameter is the band gap, the energy difference between the valence band maximum and the conduction band minimum. vasp.at

For this compound (SrAl₂), both its common orthorhombic phase and its high-pressure cubic phase have been shown through DFT calculations to be metallic. researchgate.net This is characterized by the absence of a band gap, as the electronic states cross the Fermi level, allowing for high electronic conductivity. researchgate.net The density of states at the Fermi level (N(E_F)) is a key indicator of metallic character.

Phase of SrAl₂Computational MethodCalculated Band Gap (eV)Electronic CharacterKey Finding
OrthorhombicDFT-GGA0MetallicFinite density of states at the Fermi level. researchgate.net
CubicDFT-GGA0MetallicPredicted to have significantly higher electronic conductivity than the orthorhombic phase due to a higher DOS at the Fermi level. researchgate.net

The metallic nature of SrAl₂ implies that it is a good electronic conductor. researchgate.net Calculations have predicted a notable increase in electronic conductivity when transitioning from the orthorhombic to the cubic phase. researchgate.net

The Density of States (DOS) provides information on the number of available electronic states at each energy level. The partial DOS (PDOS) further decomposes this information, showing the contribution of each atomic orbital (e.g., s, p, d) from each element to the total electronic structure. aps.org

In non-metallic materials, the valence band is the highest energy band filled with electrons at absolute zero, while the conduction band is the lowest empty band. vasp.at In metals like SrAl₂, these bands overlap. researchgate.net Analysis of the DOS for SrAl₂ reveals the character of the states near the Fermi level:

Valence Band Region: The states below the Fermi level are primarily composed of Al 3s and 3p orbitals, with some contribution from Sr 4p states. researchgate.net Specifically, the Al 3s states are found at energies between -5 eV and -8 eV in both orthorhombic and cubic phases. researchgate.net The semi-core Sr 4p states appear at approximately -18 eV. researchgate.net

Conduction Band Region: The states just above the Fermi level are also a mix of Al and Sr orbitals. The character of the bands crossing the Fermi level is a hybrid of Sr d-states and Al p-states, which is typical for Zintl-phase compounds.

Compound/PhaseEnergy Range (relative to Fermi Level)Dominant Orbital ContributionSource
SrAl₂ (orthorhombic & cubic)-5 eV to -8 eVAl 3s researchgate.net
SrAl₂ (orthorhombic & cubic)~ -18 eVSr 4p (semi-core) researchgate.net
SrAl₂ (orthorhombic & cubic)Near Fermi LevelHybridized Al 3p and Sr d-states researchgate.net

Bonding Analysis and Interfacial Phenomena

The chemical bonding in strontium aluminides can be understood using the Zintl-Klemm concept. wikipedia.org According to this concept, in compounds formed between highly electropositive elements (like Sr from Group 2) and main group elements (like Al from Group 13), a formal electron transfer occurs. wikipedia.org In SrAl₂, the strontium atom donates its two valence electrons to the aluminum network. nih.govwikipedia.org

This electron transfer results in a polyanionic aluminum substructure, [Al₂]²⁻. To achieve a stable, closed-shell configuration, the aluminum atoms within this network form covalent bonds. wikipedia.org Therefore, the bonding in SrAl₂ is characterized by a combination of ionic bonding (between Sr²⁺ cations and the [Al₂]²⁻ polyanion) and covalent bonding (within the Al network). wikipedia.orgresearchgate.net This mixed bonding character is a hallmark of Zintl phases. wikipedia.org

Interfacial phenomena are critical when this compound is used as a thin film or as a layer in a heterostructure, for example, in semiconductor technology. canada.caaps.org The nature of the bonding at the interface between SrAl₂ and another material (like a semiconductor or an oxide) will determine the properties of the entire device. The mixed ionic-covalent nature of SrAl₂ allows for potential bonding with both ionic and covalent materials. researchgate.netnih.gov The termination of the SrAl₂ surface (i.e., whether it is Sr-rich or Al-rich) significantly influences interfacial properties like the work function, which can be tailored for specific electronic applications. researchgate.net The ability to form a stable, well-defined interface is a key reason for the interest in Zintl phases like SrAl₂ for epitaxial growth applications. nih.gov

Chemical Bonding Characterization (e.g., Covalent, Ionic, Zintl Phases)

Strontium aluminides are often classified as Zintl phases, a group of compounds formed between electropositive metals (like strontium) and less electronegative main-group elements (like aluminum). diva-portal.orgosti.gov The Zintl-Klemm concept provides a framework for understanding the bonding in these materials. It posits that the electropositive strontium atom donates its valence electrons to the more electronegative aluminum atoms. osti.govmdpi.com

In the case of strontium dialuminide (SrAl₂), this electron transfer from strontium to aluminum results in a charge-balanced state where aluminum atoms form a three-dimensional anionic network. diva-portal.org Within this network, the aluminum atoms are connected by covalent bonds. diva-portal.org This combination of ionic interactions (due to electron transfer) and covalent bonding within the anionic substructure is a hallmark of Zintl phases. diva-portal.orgacs.org The negatively charged aluminum network in SrAl₂ is isoelectronic to elements in Group IV of the periodic table, fulfilling the octet rule and leading to semiconducting or poor metallic behavior. diva-portal.orgmdpi.com

The formation of covalent bonds between the more electronegative atoms is a key feature that allows these compounds to achieve a closed-shell electronic state. mdpi.com This bonding scheme is not purely ionic or covalent but a hybrid, where both types of interactions play a crucial role in stabilizing the crystal structure. diva-portal.orgacs.org For instance, in the ternary Zintl phase Sr₂₁Cd₄Sb₁₈, which shares characteristics with aluminides, the structure is based on CdSb₄ tetrahedra, implying significant covalent bonding between cadmium and antimony. mdpi.com Similarly, in Al-Si-Sr ternary phases, strontium atoms surround skeletal Al-Si covalent bonds. researchgate.net

Work Function and Surface Energy Studies

The work function and surface energy are critical surface properties that influence the application of materials in electronic devices and as substrates for epitaxial growth. Studies on this compound, specifically SrAl₂, have shown that these properties are highly dependent on the surface termination and orientation. aps.org

A first-principles density functional investigation of SrAl₂ revealed that the work function can vary significantly, ranging from 2.0 eV to 4.1 eV. aps.org This variation is directly linked to the predominant atomic species on the surface. aps.org

Sr-terminated surfaces exhibit a lower work function, approaching the value of pure strontium metal (around 2.59 eV). aps.org

Al-terminated surfaces have a higher work function, closer to that of pure aluminum metal (around 4.08 eV). aps.org

For stoichiometric surfaces of SrAl₂, the work function depends on which atoms are closest to the vacuum. Surfaces with Sr atoms exposed have the lowest work function (around 2.2 eV), while those with Al atoms exposed have the highest (around 4.0 eV). aps.org A surface where Sr and Al atoms are equally close to the vacuum shows an intermediate work function of approximately 3.25 eV, which is roughly the average of the work functions of Sr and Al. aps.org

The surface energy of SrAl₂ also shows a strong dependence on surface termination, with calculated values ranging from 320 erg/cm² to 1842 erg/cm². aps.org The surfaces with the lowest energy are those terminated with strontium. aps.org This information is crucial for applications where a low work function is desirable, such as in oxide/semiconductor epitaxy, as it suggests that preparing Sr-terminated surfaces would be most beneficial. aps.org

Calculated Work Function and Surface Energy for SrAl₂
Surface TerminationWork Function (eV)Surface Energy (erg/cm²)
Sr-rich2.0 - 2.6Low
Al-rich~4.1High
Stoichiometric (Sr-exposed)~2.2Data not available
Stoichiometric (Al-exposed)~4.0Data not available
Stoichiometric (Mixed Sr/Al)~3.25Data not available

Electron Transfer Mechanisms within Crystal Lattices and at Interfaces

The fundamental electron transfer mechanism in this compound crystal lattices follows the Zintl concept, where valence electrons are transferred from the less electronegative strontium to the more electronegative aluminum. osti.govmdpi.com This transfer results in the formation of an anionic aluminide sublattice and cationic strontium ions. diva-portal.org The transferred electrons are then used by the aluminum atoms to form a network of covalent bonds, achieving a stable, closed-shell configuration. mdpi.com This process is responsible for the characteristic mixed ionic-covalent bonding in these materials. diva-portal.org

At interfaces, such as between a this compound and another material (e.g., a semiconductor or an oxide), this electron transfer and bonding nature becomes critical. The abrupt change in chemical bonding type from the largely ionic character of a material like SrTiO₃ to the covalent network of silicon can create high interfacial energy. aps.org Zintl phases like SrAl₂ can act as a buffer layer in such heterostructures. The unique bonding of SrAl₂ can help bridge the gap between ionic and covalent materials, potentially enabling higher quality film growth. aps.org

Dislocations, which are linear defects in the crystal structure, can influence electron transfer by altering the local atomic arrangement. uwindsor.ca The movement of these dislocations, known as slip, allows atoms to slide past one another at lower stress levels. uwindsor.ca In complex intermetallic compounds, the presence and movement of such defects can interact with the electronic structure and affect charge transport properties. uwindsor.caacs.org

Magnetic Properties Investigations (if applicable to specific phases)

While many simple this compound phases like SrAl₂ are diamagnetic semiconductors as predicted by the Zintl concept, more complex or doped strontium-aluminum-containing compounds can exhibit interesting magnetic properties. nih.gov The magnetic behavior is often associated with the introduction of transition metals, such as iron, into the structure.

For example, strontium hexaferrite (SrFe₁₂O₁₉), an M-type ferrite (B1171679), is a well-known magnetic material with high coercivity and saturation magnetization. mdpi.comdergipark.org.tr Although not a simple aluminide, studies on aluminum-doped strontium ferrites (SrFe₁₂-xAlₓO₁₉) provide insight into how aluminum can influence magnetic properties. memphis.eduresearchgate.net

In these compounds, non-magnetic Al³⁺ ions substitute for Fe³⁺ ions. This substitution has a significant impact on the magnetic properties:

Saturation Magnetization (Mₛ): The saturation magnetization decreases continuously as the aluminum content (x) increases. memphis.eduresearchgate.net This is expected as the magnetic Fe³⁺ ions are replaced by non-magnetic Al³⁺ ions.

Coercivity (Hₑ): The coercivity, or resistance to demagnetization, shows a more complex behavior. For Al³⁺ substitutions up to x=4, the coercivity increases dramatically, reaching a peak value of 18100 Oe, which is a 321% increase compared to pure strontium ferrite. memphis.eduresearchgate.net However, for higher aluminum content (x>4), the coercivity begins to decline. memphis.eduresearchgate.net

The enhancement of coercivity is attributed to the preferential substitution of aluminum ions into specific crystallographic sites within the hexagonal ferrite structure, which alters the magnetocrystalline anisotropy of the material. mdpi.comresearchgate.net These findings indicate that while simple strontium aluminides are typically non-magnetic, strontium-containing phases that incorporate aluminum and a magnetic element can have their magnetic properties systematically tuned. memphis.edudergipark.org.tr

V. Luminescence Phenomena and Mechanisms in Doped Strontium Aluminates

Fundamental Luminescence Processes

The luminescence of strontium aluminates can be initiated through several mechanisms, each involving the absorption of energy, the excitation of electrons, and the subsequent radiative relaxation of these electrons. The key processes include photoluminescence, thermoluminescence, persistent luminescence, and mechanoluminescence.

Photoluminescence is the emission of light from a material after it has absorbed photons. In europium-doped strontium aluminate (SrAl₂O₄:Eu²⁺), the process is highly efficient. The excitation wavelengths for strontium aluminate typically range from 200 to 450 nm. wikipedia.org The mechanism involves the absorption of a photon, which excites an electron from the ground state of the Eu²⁺ ion to a higher energy state.

Specifically, the luminescence in Eu²⁺-doped phosphors is attributed to the electronic transition from the 4f⁶5d¹ excited state to the 4f⁷ ground state. mdpi.com The energy levels of the 5d orbital are sensitive to the crystal field of the host lattice, meaning the surrounding ions' chemical and electronic environment strongly influences the emission wavelength. stevesopenlab.org This interaction causes a splitting of the 5d energy levels. uu.nl As a result, the emission color of Eu²⁺ can be tuned across the visible spectrum by altering the strontium aluminate host composition. uu.nlresearchgate.net For instance, in SrAl₂O₄, Eu²⁺ doping leads to a broad green emission centered at approximately 520 nm. wikipedia.orgnih.gov In contrast, the blue-green and blue-emitting versions have emission peaks at 505 nm and 490 nm, respectively. chemeurope.com

The broad nature of the emission and excitation spectra is a characteristic feature of the 4f-5d transitions of Eu²⁺ ions. The specific crystallographic site occupied by the Eu²⁺ ion within the strontium aluminate lattice also plays a crucial role, as different sites have distinct local symmetries and coordination environments, leading to variations in the luminescent characteristics. researchgate.net

Table 1: Emission Characteristics of Eu²⁺ in Various Strontium Aluminate Hosts

Host Material Emission Peak Wavelength (nm) Emission Color
SrAl₂O₄ 520 Green
SrAl₂O₄ 505 Aqua (Blue-Green)
SrAl₂O₄ 490 Blue
SrAl₄O₇ 480 Blue
SrAl₁₂O₁₉ 400 Violet-Blue
Sr₃Al₂O₆ Yellow to Red Yellow-Red

Thermoluminescence, or thermally stimulated luminescence (TSL), is a phenomenon where a material emits light upon heating after being exposed to an excitation source. This technique is instrumental in understanding the nature of electron traps within the phosphor material. When the material is excited (e.g., by UV or gamma radiation), electrons are promoted to the conduction band and subsequently captured by defects in the crystal lattice, known as traps. These traps are metastable states. nih.gov

Heating the material provides the thermal energy necessary for the trapped electrons to escape and recombine with luminescence centers, resulting in light emission. nih.gov The intensity of the emitted light as a function of temperature is recorded as a "glow curve." The shape and peak positions of this glow curve provide vital information about the trapping centers.

Several methods are employed to determine the depth of these traps (activation energy, E) from the glow curve data:

Initial Rise Method: This method analyzes the initial rising portion of a glow peak, where the luminescence intensity is proportional to exp(-E/kT). A plot of the logarithm of the intensity versus the inverse of the temperature yields a straight line with a slope of -E/k, allowing for the calculation of the trap depth. tudelft.nl

Peak Shape Methods: The shape and symmetry of the glow peak are related to the kinetic order of the luminescence process. Different equations, such as those developed by Chen, relate the peak temperature (Tm) and the temperatures at half-maximum intensity (T₁ and T₂) to the trap depth. tau.ac.il

Varying Heating Rate Method: By recording glow curves at different linear heating rates (β), the peak temperature shifts. The Hoogenstraaten method utilizes a plot of the logarithm of (T²m/β) against 1/Tm to determine the trap depth. tudelft.nl

Glow Curve Deconvolution: This computational technique fits the experimental glow curve to a sum of theoretical glow peaks, allowing for the determination of the kinetic parameters (trap depth, frequency factor, and order of kinetics) for each individual trap level. ciemat.es

In undoped strontium aluminate irradiated with gamma rays, TSL glow curves have shown peaks at approximately 146°C, 260°C, and 376°C. In doped strontium aluminates, such as SrAl₂O₄:Eu,Dy, the co-dopant (Dy³⁺) is known to create a high density of traps at suitable depths for bright and long-lasting phosphorescence at room temperature. nih.gov

Persistent luminescence, often referred to as afterglow, is the phenomenon where a material continues to emit light for a significant period (minutes to many hours) after the excitation source is removed. aps.org Strontium aluminate co-doped with europium and dysprosium (SrAl₂O₄:Eu²⁺,Dy³⁺) is one of the most well-known materials for its exceptionally bright and long-lasting green afterglow, which can last for over 20 hours. lum.lvlum.lv

The generally accepted mechanism for persistent luminescence involves the following steps:

Excitation and Carrier Generation: Upon exposure to an appropriate light source (e.g., UV or visible light), an electron in the Eu²⁺ activator is excited from the 4f ground state to the 5d excited state. nih.gov

Trapping: From the excited state, the electron (or a hole) is released and becomes trapped at a defect site within the host lattice. nih.gov In SrAl₂O₄:Eu²⁺,Dy³⁺, the Dy³⁺ co-dopant ions are widely believed to act as the primary trapping centers. nih.govnih.gov One proposed model suggests that a hole from the excited Eu²⁺ is transferred to the valence band and subsequently trapped by a Dy³⁺ ion. nih.gov Another model posits that electrons are trapped by Dy³⁺ ions.

De-trapping and Recombination: At room temperature, thermal energy is sufficient to gradually release the trapped charge carriers. nih.gov These released carriers then migrate back to the Eu²⁺ luminescence centers.

Emission: The recombination of the carrier with the ionized Eu²⁺ center results in the formation of an excited Eu²⁺ ion, which then radiatively relaxes to its ground state, emitting a photon. lum.lv This slow, continuous process of trapping, de-trapping, and recombination is responsible for the long afterglow.

The kinetics of the afterglow decay can be complex and are often modeled using a multi-exponential decay function, indicating the presence of traps with different depths and release probabilities. researchgate.netacs.org The presence of deep traps, created by co-dopants like dysprosium, is crucial for achieving a long persistence time at room temperature. nih.gov

Mechanoluminescence (ML) is the emission of light induced by the application of mechanical stress to a solid. nih.gov Europium-doped strontium aluminate is a prominent inorganic mechanoluminescent material, known for its high sensitivity and bright emission under mechanical load. researchgate.net This property makes it useful for applications like stress sensing and crack detection in materials. wikipedia.org

The mechanism of mechanoluminescence in these phosphors is closely related to their persistent luminescence properties. The prevailing theory suggests that the mechanical stress facilitates the release of trapped charge carriers (electrons or holes). nih.gov The process is generally understood as follows:

Pre-excitation: The material must first be excited with light (e.g., UV) to populate the traps with charge carriers, just as in persistent luminescence. nih.gov

Mechanical Stimulation: When mechanical stress is applied, the crystal lattice is deformed. In piezoelectric materials, this deformation can create a strong internal electric field. oaepublish.com Although SrAl₂O₄ is not piezoelectric in its bulk form, local piezoelectric fields may be induced by the dopants breaking the inversion symmetry of the crystal structure.

Carrier De-trapping: This internal electric field can lower the effective depth of the traps, thereby increasing the probability of the trapped carriers being released into the conduction or valence band. oaepublish.com

Recombination and Emission: The released carriers then recombine with the Eu²⁺ luminescence centers, leading to the characteristic emission of light. nih.gov

Essentially, the mechanical energy provides a non-thermal pathway for de-trapping the charge carriers that were stored during the initial photo-excitation. The intensity of the ML is often proportional to the applied stress or strain rate.

Defect Chemistry and Charge Trapping Mechanisms

The phenomenon of persistent luminescence in strontium aluminates is fundamentally rooted in the material's defect chemistry. The afterglow is a direct result of the slow release of charge carriers (electrons and holes) that have been captured at defect sites within the crystal lattice after initial photo-excitation. researchgate.net

Identification of Electron and Hole Trapping Centers (e.g., Oxygen Vacancies, Strontium Interstitials, Substitutional Impurities)

The traps responsible for storing energy are various forms of crystalline defects. These can be categorized as intrinsic defects, related to the host lattice itself, or extrinsic defects, introduced by dopant ions.

Substitutional Impurities : The most critical trapping centers are created by the intentional co-doping with rare-earth ions like Dy3+. researchgate.net When a Dy3+ ion replaces a Sr2+ ion, it creates a local charge imbalance and lattice strain, forming an effective trap for charge carriers. researchgate.netresearchgate.net These are often considered the primary traps responsible for the long afterglow.

Oxygen Vacancies (Vö) : These are common intrinsic defects in oxide materials. While they may not always serve as the primary traps for persistent luminescence, their presence can significantly influence the trap environment. researchgate.net Research suggests that oxygen vacancies can increase the depth of existing electron traps, thereby modifying the afterglow characteristics. researchgate.net

Cation Vacancies and Interstitials : Computer simulations have shown that various intrinsic defects, such as strontium vacancies (VSr), aluminum vacancies (VAl), and Frenkel defects (where an ion is displaced to an interstitial site), are energetically possible in the strontium aluminate lattice. researchgate.net These vacancies and interstitials can act as electron or hole trapping levels. researchgate.net For example, holes can be trapped at Sr or Al vacancy levels. researchgate.net The predominant type of intrinsic defect can vary depending on the specific stoichiometry of the strontium aluminate phase. researchgate.net

The creation of these electron-hole trapping centers occurs when free electrons are captured by impurities or host ions, and holes are localized at energy levels above the valence band. ephys.kz

Energy Storage and Release Pathways

The process of energy storage and release follows a well-defined pathway, often described by a trapping-detrapping model. researchgate.netresearchgate.net

Excitation : When the material is exposed to a suitable energy source, such as UV light, an electron in the activator ion (Eu2+) is promoted from its 4f ground state to a higher energy 4f65d1 state. stevesopenlab.org

Energy Storage (Trapping) : Instead of immediately returning to the ground state, the excited electron (or the resulting hole) has a probability of being captured by a nearby defect, such as one created by a Dy3+ ion. nih.govnih.gov This traps the energy within the material. The charge carriers are stored in these traps for an extended period. nih.gov

Energy Release (De-trapping) : At room temperature, thermal energy is sufficient to gradually release the trapped charge carriers back into the conduction or valence band. researchgate.netnih.gov This is a thermally stimulated process. nih.gov

Recombination and Emission : The released carrier migrates back to an activator (Eu2+) ion and recombines. nih.gov This recombination transfers the energy back to the Eu2+ ion, once again promoting it to its excited state. The subsequent relaxation of the electron from the 5d to the 4f state results in the emission of a photon, which constitutes the persistent luminescence. nih.govnih.gov

Role of Crystalline Defects and Impurities on Luminescence Properties

Crystalline defects and impurities are not imperfections in the context of persistent luminescence; they are essential components. mdpi.com The characteristics of the afterglow—specifically its intensity and duration—are directly governed by the nature, density, and energy depth of these defects. mdpi.comnih.gov

The synthesis method and choice of chemical precursors can introduce subtle but reproducible differences in the crystalline phase and microstructure, which in turn establishes different sets of trap sites. mdpi.com This allows for fine control over the afterglow duration and intensity. mdpi.com A high density of deep traps will generally lead to a longer-lasting afterglow because more thermal energy is required to release the trapped carriers. mdpi.com However, if the traps are too deep, the afterglow may be weak at room temperature as the carriers cannot easily escape. Conversely, shallow traps release carriers more quickly, resulting in a brighter but shorter-lived phosphorescence.

Energy Transfer Processes in Multi-doped Systems

In strontium aluminates doped with more than one type of ion, energy transfer between the different ions can occur, leading to more complex and tunable luminescent properties. This energy transfer can happen between the primary activator and a co-dopant or even between different phosphor particles mixed together. researchgate.netplu.mx

A notable example is the persistent energy transfer in SrAlxOy co-doped with Eu2+, Dy3+, and Cr3+. plu.mx In this system, after the initial excitation, energy stored in traps associated with the Eu2+-Dy3+ system can be transferred non-radiatively to nearby Cr3+ ions. This results in the characteristic red emission of Cr3+ appearing as a long-lasting phosphorescence. plu.mx The decay profile of the red afterglow from Cr3+ mirrors the decay of the Eu2+ emission, which is strong evidence of the energy transfer from Eu2+ to Cr3+. plu.mx The efficiency of this transfer is dependent on factors like the concentration of the acceptor ion (Cr3+) and the physical proximity of the donor (Eu2+) and acceptor ions within the host lattice. plu.mx

Energy transfer can also be engineered by physically mixing different phosphor powders. For instance, mixing a blue-emitting Sr4Al14O25:Eu2+,Dy3+ phosphor with a green-emitting SrAl2O4:Eu2+,Dy3+ phosphor can enhance the afterglow properties of the green phosphor through a multi-step energy transfer mechanism between the particles. researchgate.net The mechanism for such transfers is often determined to be an electric multipolar interaction, such as dipole-dipole or dipole-quadrupole interactions. researchgate.net These advanced energy transfer strategies open up possibilities for creating novel luminescent materials with tailored spectral and temporal characteristics.

Resonant and Non-Resonant Energy Transfer

In co-doped strontium aluminate phosphors, energy transfer between the sensitizer (B1316253) (donor) and the activator (acceptor) is a critical mechanism that governs the final luminescence characteristics. This transfer can occur through resonant or non-resonant processes, significantly influencing the emission color and persistence of the afterglow.

Resonant Energy Transfer occurs when the emission spectrum of the donor ion overlaps with the absorption spectrum of the acceptor ion. This process is typically mediated by long-range dipole-dipole interactions, as described by Förster resonance energy transfer (FRET), or by short-range exchange interactions. The efficiency of this transfer is highly dependent on the distance between the donor and acceptor ions.

Non-Resonant Energy Transfer involves the assistance of phonons (lattice vibrations) to bridge the energy gap between the donor's emission and the acceptor's absorption levels. This process is common when there is a mismatch between the energy levels of the involved ions.

A notable example of energy transfer is observed in strontium aluminates co-doped with Europium (Eu²⁺), Dysprosium (Dy³⁺), and Chromium (Cr³⁺). plu.mx In this system, a persistent energy transfer from Eu²⁺ to Cr³⁺ has been reported, resulting in a red long-persistent phosphorescence. The decay characteristics of the red emission from Cr³⁺ ions mirror the behavior of the f-d band of Eu²⁺, which confirms that Eu²⁺ acts as the energy donor. plu.mx The efficiency of this transfer is contingent on the ions being located within the same crystalline phase of the strontium aluminate host. plu.mx For instance, in the SrAl₁₂O₁₉ phase, Eu²⁺ ions emit blue light and preferentially transfer energy to Cr³⁺, leading to a 688 nm emission. In contrast, within the Sr₄Al₁₄O₂₅ phase, Eu²⁺ emits at 490 nm and transfers energy to Cr³⁺, resulting in a 693 nm emission. plu.mx

The table below summarizes key instances of energy transfer in doped strontium aluminate systems based on research findings.

Host MaterialDonor IonAcceptor IonEnergy Transfer MechanismObserved Outcome
Strontium AluminateEu²⁺Cr³⁺Persistent Energy TransferRed long persistent phosphorescence at ~693 nm. plu.mx
SrAl₁₂O₁₉Eu²⁺Cr³⁺Resonant/Non-ResonantCr³⁺ emission at 688 nm from Eu²⁺ blue emission. plu.mx
Sr₄Al₁₄O₂₅Eu²⁺Cr³⁺Resonant/Non-ResonantDominant contribution to phosphorescence with Cr³⁺ emission at 693 nm from Eu²⁺ 490 nm emission. plu.mx

Quantum Efficiency and Luminescence Quenching Mechanisms

Quantum Efficiency (QE) is a crucial parameter for evaluating the performance of luminescent materials. For some strontium aluminate compositions, the QE can be quite high; for example, Sr₀.₉₅Ce₀.₀₅Mg₀.₀₅Al₁₁.₉₅O₁₉ is a phosphor that emits at 305 nm with a quantum efficiency of 70%. wikipedia.org However, in persistent phosphors like SrAl₂O₄:Eu²⁺,Dy³⁺, the QE can be dependent on the excitation conditions. Research has shown that the internal quantum efficiency of SrAl₂O₄:Eu²⁺,Dy³⁺ can decrease significantly, from 71% to 54%, as the excitation intensity increases. acs.org This intensity-dependent QE is attributed to the occurrence of optically stimulated luminescence (OSL) by the excitation light itself. acs.org In this process, the excitation light not only excites the Eu²⁺ ions but also de-traps electrons from Dy³⁺, a process which has a theoretical maximum IQE of only 50%. acs.org

The following table presents quantum efficiency data for selected strontium aluminate phosphors.

CompoundDopantsEmission WavelengthInternal Quantum Efficiency (IQE)Conditions / Notes
Sr₀.₉₅Ce₀.₀₅Mg₀.₀₅Al₁₁.₉₅O₁₉Ce³⁺, Mg²⁺305 nm70% wikipedia.org
SrAl₂O₄Eu²⁺, Dy³⁺~520 nm71%At low excitation intensity. acs.org
SrAl₂O₄Eu²⁺, Dy³⁺~520 nm54%At high excitation intensity. acs.org

Luminescence Quenching Mechanisms are processes that reduce the intensity or lifetime of luminescence. Key mechanisms in strontium aluminates include:

Thermal Quenching : This is a significant factor where luminescence intensity decreases as temperature increases. researchgate.net The energy from thermal vibrations allows the excited state of the luminescent center to relax non-radiatively back to the ground state. The temperature at which the emission intensity is reduced to 50% of its low-temperature value (T₅₀) varies for different strontium aluminate hosts. researchgate.net Subsequent exposure to temperatures exceeding 1090 °C can lead to a permanent loss of phosphorescent properties. wikipedia.org In SrAl₂O₄:Eu²⁺,Dy³⁺, the phosphorescence can be seriously degraded by annealing in air due to the oxidation of Eu²⁺ to Eu³⁺, the latter of which has almost no afterglow. wikipedia.orgjkcs.or.kr

Concentration Quenching : This occurs when the concentration of the dopant ions becomes too high. At high concentrations, the distance between activator ions is reduced, which increases the probability of energy transfer between them until the energy reaches a "killer" site or defect, where it is lost non-radiatively. For instance, a Dy³⁺ doping concentration of 3% in SrAl₂O₄:Eu²⁺ can lead to a decrease in mechanoluminescence intensity due to the recapture of free holes by the excessive number of traps, resulting in quenching. nih.gov

Defect-Related Quenching : The introduction of defects through mechanical processes like milling can reduce luminescence. These defects can act as non-radiative relaxation pathways, thereby decreasing both the quantum efficiency and the luminescence lifetime. acs.org

The table below outlines the primary quenching mechanisms observed in doped strontium aluminates.

Quenching MechanismDescriptionCausal Factors
Thermal Quenching Reduction of luminescence intensity with increasing temperature.Increased lattice vibrations provide a non-radiative pathway for de-excitation. researchgate.net Oxidation of Eu²⁺ to Eu³⁺ at high temperatures in air. jkcs.or.kr
Concentration Quenching Reduction of luminescence intensity at high dopant concentrations.Energy transfer among activator ions to "killer" sites. Excessive trap concentration can recapture energy carriers. nih.gov
Defect-Related Quenching Luminescence reduction due to crystal lattice defects.Defects introduced by mechanical stress (e.g., milling) create non-radiative relaxation channels. acs.org

Vi. Advanced Applications of Strontium Aluminides in Materials Science

High-Performance Materials and Composites

Integration into Polymer and Other Composite Matrices for Functional Applications

The integration of strontium aluminide particles into polymer matrices is a significant area of research aimed at creating multifunctional composite materials. These composites harness the unique optical properties of strontium aluminates, such as phosphorescence and mechanoluminescence, and combine them with the processability, flexibility, and durability of polymers. The polymer matrix serves not only as a binder but also as a protective encapsulant for the aluminide particles, enhancing their chemical stability and preventing degradation from environmental factors like moisture. mdpi.com

The primary function of the matrix is to bond the fibers or particles together and to transfer loads between them. princeton.edu A common method for creating these composites is melt-mixing or extrusion, where strontium aluminate powders are blended with thermoplastic polymers like polypropylene (B1209903) (PP) or polyethylene (B3416737). mdpi.comresearchgate.net This solvent-free method is scalable, cost-effective, and well-suited for producing durable materials. researchgate.net For example, studies on polypropylene composites containing SrAl₂O₄:Eu,Dy (green emission) and Sr₄Al₁₄O₂₅:Eu,Dy (blue emission) have shown that the luminescent properties can be effectively transferred to the polymer matrix. mdpi.com The emission intensity of these composites typically increases with a higher content of the strontium aluminate filler. mdpi.com

Beyond polypropylene, other polymers such as polyethylene terephthalate (B1205515) (PET) and polymethylmethacrylate (PMMA) have been used. revmaterialeplastice.ro A key challenge is to ensure compatibility between the inorganic filler and the organic polymer matrix to achieve good dispersion and interfacial adhesion. mdpi.com Good adhesion is crucial for efficient stress transfer, which can improve the mechanical properties of the composite. For instance, incorporating 10 wt.% of strontium aluminate fillers into a PP matrix has been shown to increase the notched impact strength by approximately 32% compared to the pure polymer, indicating effective stress transfer between the matrix and the filler particles. mdpi.com

Manufacturers often coat the hard strontium aluminate particles with a lubricant before adding them to a plastic matrix to prevent abrasion to processing machinery. wikipedia.org This coating also helps prevent the phosphor from degrading due to water over time. wikipedia.org The applications for these functional composites are diverse, ranging from safety signage and emergency lighting to advanced materials for highway and railway signaling. revmaterialeplastice.ro

Table 1: Properties of this compound-Polymer Composites

Polymer MatrixThis compound FillerKey FindingsReference
Polypropylene (PP)SrAl₂O₄:Eu,Dy (S₁) and Sr₄Al₁₄O₂₅:Eu,Dy (S₂)PP/S₁ composites exhibit green emission (520 nm); PP/S₂ composites show blue emission (495 nm). Emission intensity increases with filler content. Impact strength increased by ~32% with 10 wt.% filler. mdpi.com
Polyethylene Terephthalate (PET)SrAl₂O₄:Eu²⁺,Dy³⁺ (nanocrystalline)Composite prepared by mixing in specific solvents for PET. Phosphorescent emission peaks in the green-blue region (λ = 530 nm). revmaterialeplastice.ro
Low-Density Polyethylene (LDPE), High-Density Polyethylene (HDPE)SrAl₂O₄:Eu,Dy and Sr₄Al₁₄O₂₅:Eu,DyLuminescence intensity was significantly altered by the polymer matrix. Durability tested with simulated wheel loads showed a shorter duration of luminescence after the test. researchgate.net

High-Temperature Structural and Functional Materials

Strontium aluminides are notable for their utility in high-temperature environments, serving as both structural and functional materials. Their inherent thermal stability allows them to perform under conditions where many other materials would fail. wikipedia.org

As a structural material, strontium aluminate cement is particularly valuable. It can be synthesized by sintering a mixture of strontium oxide (or strontium carbonate) and alumina (B75360) at approximately 1500 °C. wikipedia.org The resulting cement can be used to create refractory concrete capable of withstanding service temperatures up to 2000 °C. wikipedia.org This makes it suitable for applications such as industrial furnace linings. americanelements.com Beyond thermal resistance, these cements also provide effective radiation shielding and have been explored for the immobilization of fission products, specifically strontium-90, from radioactive waste. wikipedia.org However, the widespread use of strontium aluminate cements is somewhat limited by the availability and cost of the raw materials. wikipedia.org

Functionally, certain strontium aluminate compounds are engineered for high-temperature applications where specific physical properties are required. For example, complex aluminates like rare-earth doped strontium aluminates (RE₂SrAl₂O₇) exhibit very low thermal conductivity at high temperatures. utah.edu The thermal conductivity of dysprosium strontium aluminate is comparable to that of yttria-stabilized zirconia, a benchmark material for thermal barrier coatings in gas turbines and jet engines. utah.edu This low thermal conductivity is attributed to increased phonon-phonon scattering, which is influenced by the atomic mass of the rare-earth ion. utah.edu The ability of these materials to form a stable, protective alumina layer at high temperatures also contributes to their excellent resistance against oxidation and hot corrosion. mdpi.com

It is important to note the thermal limits of phosphorescent strontium aluminates. While generally stable, materials like SrAl₂O₄ can lose their phosphorescent properties if exposed to temperatures exceeding 1090 °C. wikipedia.org Firing at temperatures higher than the typical 1250 °C can cause phase transformations, such as the conversion of Sr₃Al₂O₆ to SrAl₂O₄. wikipedia.org

Table 2: High-Temperature Applications of Strontium Aluminides

Compound/MaterialApplication TypeKey PropertiesMaximum Service TemperatureReference
Strontium Aluminate CementStructuralHigh refractoriness, radiation shieldingUp to 2000 °C wikipedia.org
RE₂SrAl₂O₇ (e.g., Dysprosium Strontium Aluminate)FunctionalLow thermal conductivity, thermal barrier>1000 °C utah.edu
Eu, Dy-doped SrAl₂O₄Functional (Phosphor)Long persistence phosphorescence< 1090 °C (to retain phosphorescence) wikipedia.org

Novel Functional Applications

Strain Sensing and Structural Health Monitoring via Mechanoluminescence

A groundbreaking application of strontium aluminides lies in the field of strain sensing and structural health monitoring (SHM), leveraging their property of mechanoluminescence (ML). nih.govnih.gov Mechanoluminescence is a phenomenon where materials emit light in response to mechanical stress or strain. nih.gov Europium and dysprosium-doped strontium aluminate (commonly SrAl₂O₄:Eu,Dy or SAO) is a leading material in this domain due to its high sensitivity and efficient light emission under mechanical stimulus. nih.govresearchgate.net

When embedded in or coated on a structure, these ML particles act as visual stress sensors. The intensity of the emitted light correlates with the magnitude of the stress or strain, providing a real-time, visual map of stress distribution across a component. researchgate.net This technique offers a simple yet powerful method for detecting the initiation and propagation of cracks, as the stress concentration at a crack tip leads to intense, localized light emission. researchgate.net

This technology has significant potential to overcome the limitations of traditional SHM methods. researchgate.net It allows for wireless, in-situ, and distributed sensing, enabling continuous monitoring of both the location and magnitude of damage without the need for complex wiring or electrodes. researchgate.net Research has demonstrated the viability of these ML-based sensors in various materials, including flexible elastomeric composites, where they can track strain and predict material failure over millions of cycles. researchgate.net

Different co-dopants in strontium aluminate can be used to tailor the sensing properties. For instance, SrAl₂O₄:Eu²⁺,Dy³⁺ (SAOED) has shown higher sensitivity and no light saturation during loading, making it suitable as a stress sensor. In contrast, SrAl₂O₄:Eu²⁺ (SAOE) exhibits higher initial sensitivity, which is more appropriate for monitoring dynamic, active cracks. researchgate.net The development of low-cost, robust cameras to detect the ML emissions is a key step toward moving this technology from the laboratory to large-scale industrial applications. researchgate.net

Table 3: Mechanoluminescent Properties of Doped Strontium Aluminates for Sensing

MaterialSensing ApplicationKey CharacteristicsReference
SrAl₂O₄:Eu²⁺,Dy³⁺ (SAOED)Stress SensingHigher sensitivity, no light saturation under load. researchgate.net
SrAl₂O₄:Eu²⁺ (SAOE)Dynamic Crack MonitoringHigher initial sensitivity to loading, though saturation occurs. researchgate.net
General SrAl₂O₄:Eu,Dy (SAO)Structural Health Monitoring (SHM)Enables real-time, wireless, and distributed sensing of damage and stress. researchgate.net

Oxide/Semiconductor Epitaxy and Interface Engineering

In the realm of semiconductor technology, the integration of functional crystalline oxides with silicon has been a long-standing challenge due to fundamental differences in their chemical bonding and crystal structures—covalent for silicon and largely ionic for oxides. aps.org Strontium and its aluminide compounds play a critical role in bridging this gap. A breakthrough was the use of a sub-monolayer of strontium atoms on a silicon surface (Si(001)) to act as a template, preventing the formation of amorphous silicon oxide and enabling the direct epitaxial growth of perovskite oxides like strontium titanate (SrTiO₃). aps.orgnih.govfrontiersin.org

Further research has proposed the use of Zintl-Klemm (Z-K) intermetallic compounds to engineer a more stable transition layer. Using density functional theory, this compound (SrAl₂) has been identified as a promising Z-K wetting layer for the interface between gallium arsenide (GaAs) and SrTiO₃. researchgate.net The Zintl-Klemm concept describes compounds where charge transfer from an electropositive element (like Sr) to a more electronegative element (like Al) results in a structure that satisfies valence rules, creating a bridge between ionic and covalent bonding types. The SrAl₂ layer facilitates the transition, reducing interfacial energy and promoting high-quality, two-dimensional epitaxial growth. aps.orgresearchgate.net

First-principles calculations of SrAl₂ show that its work function and surface energy are highly dependent on the surface termination. aps.org An aluminum-terminated surface has a work function close to that of aluminum metal, while a strontium-terminated surface has a much lower work function, close to that of strontium metal. aps.org This tunability is crucial for engineering the electronic properties of the semiconductor-oxide interface, such as band offsets, which are critical for the performance of advanced electronic devices. researchgate.net

Research into Biocompatible Probes for Optical Imaging (non-clinical)

Strontium aluminate phosphors are being actively researched for biomedical applications, specifically as probes for non-clinical in vitro optical imaging. mdpi.comnih.gov Their key advantage is their long-lasting phosphorescence, which allows for imaging to occur well after the excitation light source has been turned off. mdpi.comnih.gov This completely eliminates the problem of tissue autofluorescence—the natural fluorescence of biological tissues under illumination—which often plagues conventional fluorescence imaging by obscuring the signal from the probes. nih.gov

For these materials to be used in biological systems, they must be rendered biocompatible. The research focuses on creating core-shell nanostructures. mdpi.com In this design, a luminescent strontium aluminate core, such as europium and dysprosium-doped strontium aluminate (e.g., Sr₄Al₁₄O₂₅:Eu,Dy), is encapsulated within a biocompatible and optically transparent shell, typically made of silica (B1680970) (SiO₂). mdpi.com

The synthesis process involves several steps. First, the commercial strontium aluminate phosphor is reduced in size via high-energy ball milling to dimensions suitable for cellular uptake (nanoscale). mdpi.com Then, a homogeneous silica coating is applied, often using a reverse micelle methodology. mdpi.com This silica shell not only provides biocompatibility and prevents the luminescent core from degrading or being recognized by the immune system, but it is also transparent to both the excitation and emission light, preserving the optical properties of the core. mdpi.com

Studies using HeLa cancer cells have confirmed that these core-shell phosphorescent nanoparticles can be internalized by cells and imaged with confocal fluorescence microscopy. mdpi.com The prepared composites have demonstrated persistent green phosphorescence with afterglow times exceeding 1000 seconds, highlighting their potential as highly effective labels for in vitro optical imaging research. mdpi.comnih.gov

Vii. Future Research Directions and Emerging Paradigms for Strontium Aluminides

Elucidating Unresolved Luminescence Mechanisms and Trap Dynamics

Despite significant progress, a complete understanding of the long-persistent luminescence in strontium aluminides remains elusive. Several models have been proposed to explain the roles of the activator (typically Eu²⁺) and co-dopants (like Dy³⁺) in the trapping and de-trapping of charge carriers, yet a consensus has not been reached. nih.gov The exact nature of the trap sites, their energy depths, and the dynamics of charge carrier release are still subjects of intense investigation. researchgate.net

Future research will likely focus on:

Advanced Spectroscopic Techniques: Employing sophisticated techniques like time-resolved spectroscopy, electron paramagnetic resonance (EPR), and thermoluminescence (TL) to probe the local environment of dopant ions and characterize the energy distribution of trap states. nih.govresearchgate.net Thermoluminescence studies on materials like Eu,Dy co-doped Sr₄Al₁₄O₂₅ have already identified multiple trap centers. mdpi.com

Investigating Host Lattice Defects: Understanding the role of intrinsic defects within the strontium aluminate crystal lattice, such as oxygen or strontium vacancies, in creating and stabilizing trap levels. researchgate.netutupub.fi The concentration of these defects can be influenced by synthesis conditions, such as the use of a reducing atmosphere. researchgate.net

Clarifying the Role of Co-dopants: Precisely determining how different co-dopants influence trap depth and density. biolscigroup.us For instance, Dy³⁺ is known to create suitable trap depths for room temperature phosphorescence. biolscigroup.us

Different studies have reported varying trap depths for SrAl₂O₄:Eu²⁺,Dy³⁺, highlighting the complexity of these systems and the need for further research. mdpi.com

Development of Novel Synthesis Routes for Tailored Properties

The synthesis method profoundly impacts the structural and luminescent properties of strontium aluminides. While traditional solid-state reaction methods are common, researchers are increasingly exploring novel synthesis routes to achieve finer control over particle size, morphology, phase purity, and ultimately, luminescent performance. biolscigroup.uswordpress.com

Emerging synthesis paradigms include:

Solution-Based Methods: Techniques like sol-gel, co-precipitation, and hydrothermal synthesis offer advantages in terms of homogeneity, purity, and the ability to produce nanoparticles. ekb.egscu.ac.ir

Combustion Synthesis: This method, often assisted by microwaves, allows for rapid, energy-efficient production of crystalline strontium aluminate phosphors, potentially avoiding the need for lengthy post-synthesis annealing. scientific.netmdpi.comscu.ac.ir The use of fuels like urea (B33335) and glycine (B1666218) can influence the reaction and resulting properties. scientific.netmdpi.com

Microwave-Assisted Synthesis: This approach provides rapid heating, leading to uniform nucleation and better control over particle characteristics. mdpi.comwordpress.comgoogle.com It has been shown to be effective in producing nanostructured materials. google.com

Molten Salt Synthesis: This technique can lower the reaction temperature and increase the reaction rate, leading to highly crystalline powders. acs.org

These advanced synthesis methods enable the tailoring of material properties for specific applications, such as creating unique luminescent signatures for anti-counterfeiting technologies. mdpi.com

Advanced Dopant Engineering for Enhanced Performance

The choice and concentration of dopants and co-dopants are critical for optimizing the luminescent properties of strontium aluminides. nih.govresearchgate.net Advanced dopant engineering aims to go beyond the conventional Eu²⁺/Dy³⁺ system to further enhance brightness, prolong afterglow, and tune the emission color.

Key areas of future research include:

Exploring New Activator and Co-dopant Combinations: Investigating the effects of other lanthanide ions as co-activators to improve luminescence. nih.govfrontiersin.org For example, co-doping with Tb³⁺ has been shown to increase initial brightness and afterglow time compared to SrAl₂O₄:Eu²⁺,Dy³⁺. nih.gov The partial or complete replacement of expensive co-dopants like Dy³⁺ with more economical alternatives such as Ho³⁺ is also being explored. capes.gov.br

Multi-Doping Strategies: The use of multiple co-dopants to create synergistic effects that enhance luminescence. nih.gov

Controlling Dopant Concentration: Fine-tuning the concentration of dopants to optimize quantum efficiency and afterglow characteristics. The optimal concentration of dopants is influenced by various factors, including the synthesis method and the host lattice. ekb.egoptica.org

Non-Lanthanide Dopants: Investigating the role of non-lanthanide ions, such as boron, which can act as a flux and contribute to the creation of trapping centers. mdpi.comgoogle.com

The similar ionic radii of Sr²⁺ and Eu²⁺ facilitate the substitution of europium into the strontium sites within the crystal lattice. nih.gov

Exploration of New Strontium Aluminide Phases and Stoichiometries

The SrO-Al₂O₃ system encompasses several crystalline phases, each with distinct structural and luminescent properties. google.comwikipedia.org While SrAl₂O₄ is the most studied, other phases like Sr₃Al₂O₆, Sr₄Al₁₄O₂₅, and SrAl₁₂O₁₉ also exhibit interesting luminescent behaviors. mdpi.comekb.egresearchgate.net

Future research will involve:

Phase-Pure Synthesis: Developing methods to selectively synthesize specific this compound phases to isolate and study their intrinsic properties. mdpi.com

Investigating Novel Stoichiometries: Exploring new compositions within the Sr-Al-O system to discover materials with unique luminescent characteristics. biolscigroup.us The Sr/Al ratio can significantly influence the resulting phases and their optical properties. nih.gov

Phase Transformation Studies: Understanding the conditions that govern phase transformations, such as temperature and synthesis environment. For instance, SrAl₂O₄ can exist in a high-temperature hexagonal form and a low-temperature monoclinic form. google.com Mechanochemical processes have been shown to induce phase transitions at room temperature. nih.gov

The table below summarizes some of the known this compound phases and their crystal systems.

Compound Formula Crystal System
This compoundSrAl₂O₄Monoclinic, Hexagonal
Sr₃Al₂O₆Cubic
Sr₄Al₁₄O₂₅Orthorhombic
SrAl₄O₇Monoclinic
SrAl₁₂O₁₉Hexagonal

This table is based on information from multiple sources. mdpi.comwikipedia.orgnih.gov

Synergistic Approaches: Combining Experimental and Computational Methodologies

The integration of computational modeling with experimental synthesis and characterization is a powerful paradigm for accelerating the discovery and optimization of this compound materials. researchfeatures.comjscholaronline.org

This synergistic approach involves:

Density Functional Theory (DFT) Calculations: Using DFT to predict the electronic band structure, the energy levels of dopants and defects, and to understand the fundamental mechanisms of luminescence and trapping. utupub.fiuni-koeln.deresearchgate.net DFT studies can provide insights into the local environment of dopant ions and the effects of structural optimization. uni-koeln.de

Machine Learning (ML) and Data-Driven Discovery: Employing ML algorithms to screen large databases of materials and predict compounds with desired luminescent properties, such as high quantum yield and thermal stability. researchfeatures.comnih.govphysicsworld.com This data-driven approach can significantly reduce the time and effort required for experimental trial-and-error. rsc.org

High-Throughput Experimentation: Combining computational predictions with automated synthesis and characterization techniques to rapidly test and validate new material compositions. nih.gov

By combining predictive modeling with targeted experiments, researchers can more efficiently navigate the vast compositional and structural landscape to identify promising new this compound phosphors. nih.gov

Design and Development of Next-Generation this compound-Based Materials for Specialized Technologies

The unique properties of strontium aluminides make them attractive for a wide range of advanced applications beyond traditional glow-in-the-dark products. wikipedia.orglumentics.commphotoluminescent.com Future research will focus on designing and developing next-generation materials tailored for specialized technologies.

Emerging application areas include:

Biomedical Imaging and Therapy: Developing biocompatible, surface-functionalized strontium aluminate nanoparticles for use as probes in in-vitro and in-vivo optical imaging, drug delivery, and photodynamic therapy. biolscigroup.usacs.orgnih.gov Encapsulating the nanoparticles in a silica (B1680970) shell can improve their biocompatibility. acs.orgmdpi.com

Smart Coatings and Sensors: Creating this compound-based composites for applications such as self-luminous paints for safety markings, anti-counterfeiting labels, and sensors for detecting stress or structural damage. ekb.egmdpi.commdpi.comgoogle.com

Advanced Composite Materials: Incorporating strontium aluminides into polymers, ceramics, and glasses to create multifunctional materials with enhanced properties. ekb.egwiseguyreports.comdntb.gov.ua

The development of these next-generation materials will require a multidisciplinary approach, combining materials science, chemistry, physics, and engineering.

Q & A

Q. What experimental methods are used to synthesize strontium aluminide with controlled phase composition?

this compound synthesis requires precise control over stoichiometry and processing conditions. Common methods include:

  • Arc Melting : High-purity Sr and Al are arc-melted under inert atmospheres to form intermetallic phases. Post-solidification heat treatments (e.g., annealing at 600–800°C for 24–48 hours) homogenize the microstructure .
  • Infiltration Techniques : Molten Al is infiltrated into Sr-containing preforms under controlled pressure (1–5 MPa) and temperature (700–900°C), enabling composite formation .
  • Reduction Methods : Nanoparticles are synthesized via chemical reduction of Sr salts (e.g., SrCl₂) with LiAlH₄ in solvents, producing nanoscale this compound embedded in an alumina matrix .

Basic Research Question

Q. How can structural and compositional heterogeneity in this compound be characterized?

Advanced characterization techniques are critical:

  • X-ray Diffraction (XRD) : Identifies crystallographic phases (e.g., SrAl₂, SrAl₄) and lattice parameters. Rietveld refinement quantifies phase fractions .
  • Scanning Electron Microscopy (SEM) with EDS : Maps elemental distribution (Sr, Al) across grain boundaries and detects secondary phases (e.g., oxides) at 10 µm resolution .
  • Neutron Diffraction : Resolves anisotropic thermal expansion coefficients (e.g., α_axial = 12.5 × 10⁻⁶ K⁻¹, α_radial = 8.3 × 10⁻⁶ K⁻¹) during in-situ heating (25–600°C) .

Basic Research Question

Q. What methodologies assess the oxidation resistance of this compound at high temperatures?

Oxidation studies involve:

  • Isothermal Oxidation Tests : Samples are heated to 800–1050°C in air for 100–1000 hours. Mass gain (mg/cm²) is measured via thermogravimetric analysis (TGA) .
  • Cross-Sectional SEM/EDS : Post-oxidation, oxide layers (e.g., SrAl₂O₄) are analyzed for thickness (5–20 µm) and adherence. Spallation resistance is quantified using cyclic heating-cooling protocols .

Advanced Research Question

Q. How can process parameters for aluminide coating deposition be optimized?

A Box-Behnken experimental design evaluates three factors over three levels:

ParameterLevels Investigated
Aluminizing Temperature700°C, 800°C, 900°C
Time2 h, 4 h, 6 h
Activator Concentration1 wt%, 3 wt%, 5 wt% NH₄Cl
This design generates a response surface model to predict coating thickness (10–50 µm) and Al content (60–85 at.%) .

Advanced Research Question

Q. How does anisotropic thermal expansion in this compound affect its mechanical stability?

In-situ neutron diffraction during heating (25–600°C) reveals:

  • Anisotropic Lattice Strain : The a-axis expands by 1.2% vs. 0.8% for the c-axis, inducing microcracking at grain boundaries .
  • Stress Modeling : Finite element analysis (FEA) correlates thermal mismatch with residual stress (50–200 MPa) in composite applications .

Advanced Research Question

Q. What methods evaluate creep behavior in this compound under high-temperature stress?

  • Constant-Load Creep Tests : Conducted at 500–700°C with stresses of 50–200 MPa. Minimum creep rates (10⁻⁸–10⁻⁶ s⁻¹) are modeled using the Norton equation .
  • Microstructural Analysis : Post-creep SEM reveals dynamic recrystallization and cavity formation at Al-rich phases .

Advanced Research Question

Q. How can contradictions in experimental data on this compound’s mechanical properties be resolved?

  • Statistical Analysis : ANOVA identifies significant factors (e.g., porosity, grain size) causing variability in hardness (2–4 GPa) .
  • Replication Studies : Multi-lab validation of tensile strength (150–300 MPa) under identical conditions (strain rate = 10⁻³ s⁻¹) reduces outliers .

Advanced Research Question

Q. What experimental approaches assess environmental degradation in supercritical water (SCW) environments?

  • SCW Exposure Tests : Samples are exposed to 700°C/25 MPa SCW for 1000 hours. Weight loss (0.5–2.0 mg/cm²) and oxide phases (e.g., SrO·Al₂O₃) are quantified .
  • Post-Exposure XRD/SEM : Identifies spallation-resistant oxide layers and subsurface Al depletion zones (depth = 10–30 µm) .

Advanced Research Question

Q. How are this compound nanoparticles synthesized for catalytic applications?

  • Sol-Gel Method : Sr(NO₃)₂ and Al(OCH₂CH₃)₃ precursors are hydrolyzed, dried (120°C), and calcined (600°C) to form 20–50 nm particles .
  • Plasma Spray Synthesis : High-energy plasmas (10,000 K) atomize Sr-Al powders, producing spherical nanoparticles (D50 = 50–100 nm) .

Advanced Research Question

Q. What strategies improve the oxidation resistance of this compound via alloying?

  • Hf Addition (1–3 at.%) : Forms HfO₂ scales during oxidation, reducing parabolic rate constants (k_p) by 40% at 1000°C .
  • Pt-Modified Coatings : Electrodeposition of Pt (2–5 µm) followed by aluminizing enhances adhesion and reduces spallation .

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